

RG7167 IUPAC name and synonyms

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Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684

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An In-depth Technical Guide to **RG7167**: IUPAC Name, Synonyms, and Core Scientific Data

Introduction

RG7167, also known by its synonyms CH4987655 and RO4987655, is a potent and highly selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] As an allosteric inhibitor, **RG7167** binds to a site distinct from the ATP-binding pocket, offering a high degree of specificity.[3][4] This technical guide provides a comprehensive overview of **RG7167**, including its chemical identity, mechanism of action, key experimental data, and associated protocols, intended for researchers, scientists, and drug development professionals.

Chemical Identity

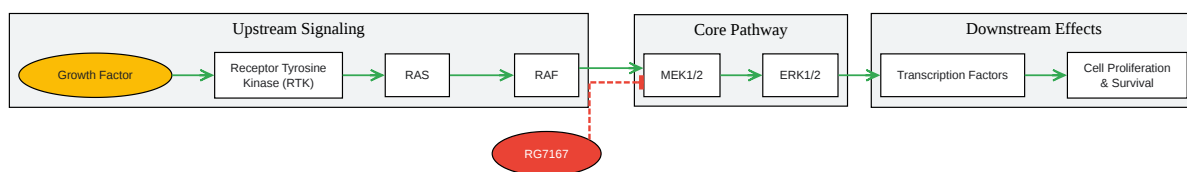
- IUPAC Name: N-(2-hydroxyethoxy)-4,5-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-[(3-oxo-1,2-oxazinan-2-yl)methyl]benzamide
- Synonyms: **RG7167**, CH4987655, RO-4987655, R7167, CIF - Chugai[5][6]
- Chemical Class: Benzamide, 3-ring heterocyclic compound[5]

Mechanism of Action and Signaling Pathway

RG7167 is a non-ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its

constitutive activation due to mutations in genes such as BRAF and RAS is a hallmark of many human cancers.[1]

By inhibiting MEK, **RG7167** prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK) 1 and 2.[1] This blockade of downstream signaling leads to the inhibition of tumor cell growth.[2]



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Caption: Simplified MAPK signaling pathway illustrating the inhibitory action of **RG7167** on MEK1/2.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of **RG7167**.

Table 1: Pharmacokinetic Parameters of RG7167 in Healthy Volunteers (Single Oral Dose)[2]

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)
0.5	18.9 ± 4.4	~1	288 ± 71	~25
1	37.8 ± 3.4	~1	586 ± 82	~25
2	75.6 ± 17.4	~1	1170 ± 211	~25
3	113 ± 21	~1	1750 ± 245	~25
4	151 ± 28	~1	2340 ± 328	~25

Data are presented as mean \pm SD.

Table 2: Pharmacodynamic Effect of RG7167 on pERK Inhibition in Healthy Volunteers (Single Oral Dose)[2]

Dose (mg)	Maximum pERK Inhibition (%)
0.5	>50
1	>70
2	>80
3	>80
4	>80

Table 3: Clinical Efficacy of RG7167 in a Phase I Expansion Study[7][8]

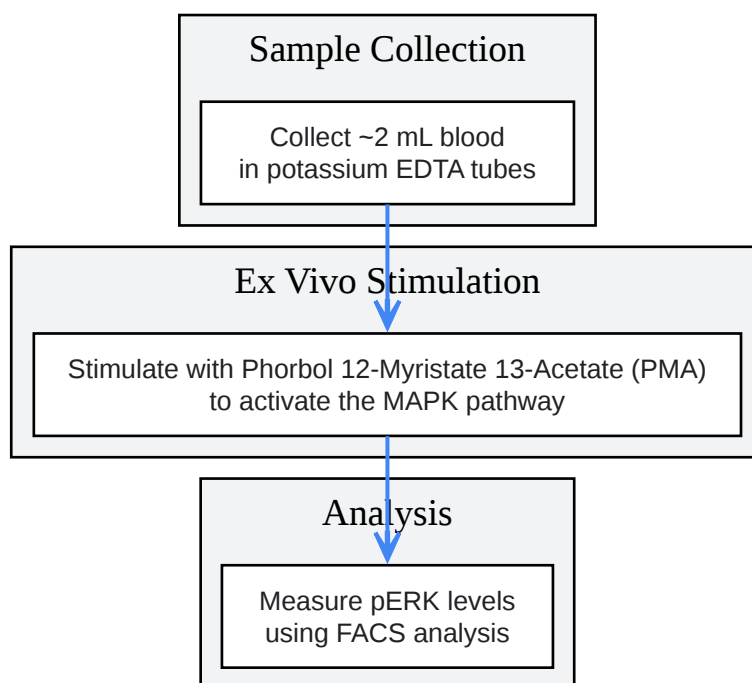
Tumor Type (Mutation)	Number of Patients	Partial Response Rate (%)
Melanoma (BRAF-mutant)	18	24
Melanoma (BRAF wild-type)	23	20
NSCLC (KRAS-mutant)	24	11
Colorectal Cancer (KRAS-mutant)	30	0

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Pharmacodynamic Analysis of pERK Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on the methodology described in a study with healthy volunteers.[2]



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Caption: Workflow for the pharmacodynamic analysis of pERK inhibition in PBMCs.

Methodology:

- Blood Sample Collection: Approximately 2 mL of blood was collected from subjects at various time points post-dose into potassium EDTA vacutainers.[2]
- Ex Vivo Stimulation: To activate the MAPK pathway in the blood cells, samples were stimulated with phorbol 12-myristate 13-acetate (PMA), as basal pERK levels in normal surrogate tissues are expected to be low.[2]
- pERK Measurement: The levels of phosphorylated ERK (pERK) were measured using a flow cytometry (FACS)-based assay.[7]

Pharmacokinetic Analysis

This protocol is based on the methodology described in a study with healthy volunteers.[2]

Methodology:

- Sample Collection: Blood samples (4 mL) were collected in potassium EDTA vacutainers at specified time points up to 72 hours post-dose. Urine samples were also collected.[2]
- Sample Processing: Plasma was separated from the blood samples.[2]
- Concentration Determination: The concentrations of **RG7167** in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[2]

Conclusion

RG7167 is a well-characterized, potent, and selective MEK inhibitor with demonstrated clinical activity in certain cancers with RAS/RAF pathway mutations.[8][9] The provided data on its chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics offer a solid foundation for further research and development. The experimental protocols outlined serve as a guide for reproducing and building upon these key findings.

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